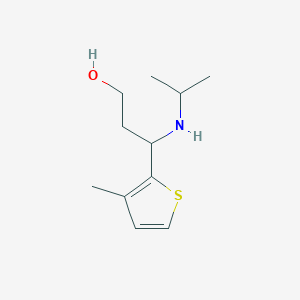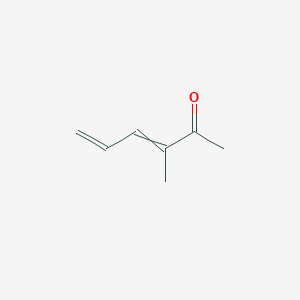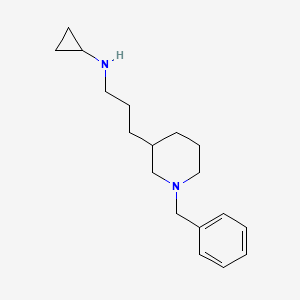
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide is a chemical compound with the molecular formula C20H16N2O6S2. It is known for its unique structure, which includes a benzofurazan core substituted with two (4-methylphenyl)sulfonyl groups and an oxide group.
Métodos De Preparación
The synthesis of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide typically involves the reaction of benzofurazan with (4-methylphenyl)sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Análisis De Reacciones Químicas
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofurazan core or the (4-methylphenyl)sulfonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptor sites. The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide can be compared with other similar compounds, such as:
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-: Lacks the oxide group, leading to different chemical properties and reactivity.
Benzofurazan, 4,7-bis((4-chlorophenyl)sulfonyl)-:
Benzofurazan, 4,7-bis((4-nitrophenyl)sulfonyl)-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
53619-79-7 |
|---|---|
Fórmula molecular |
C20H16N2O6S2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4,7-bis-(4-methylphenyl)sulfonyl-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C20H16N2O6S2/c1-13-3-7-15(8-4-13)29(24,25)17-11-12-18(20-19(17)21-28-22(20)23)30(26,27)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clave InChI |
KYPKSNSADFFYFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=[N+](ON=C23)[O-])S(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)

![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)










